molecular formula C8H12O2 B14393359 2-(Prop-1-en-2-yl)pent-4-enoic acid CAS No. 88226-93-1

2-(Prop-1-en-2-yl)pent-4-enoic acid

Cat. No.: B14393359
CAS No.: 88226-93-1
M. Wt: 140.18 g/mol
InChI Key: VEUPTSONTQEDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of allyl bromide with pent-4-enoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Prop-1-en-2-yl)pent-4-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenoic acid: A simpler analog without the allyl group.

    3-Pentenoic acid: Another isomer with the double bond in a different position.

    4-Pentenoic acid: Similar structure but lacks the allyl group.

Uniqueness

2-(Prop-1-en-2-yl)pent-4-enoic acid is unique due to the presence of both an allyl group and a pentenoic acid moiety

Properties

CAS No.

88226-93-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-prop-1-en-2-ylpent-4-enoic acid

InChI

InChI=1S/C8H12O2/c1-4-5-7(6(2)3)8(9)10/h4,7H,1-2,5H2,3H3,(H,9,10)

InChI Key

VEUPTSONTQEDDN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.